molecular formula C21H20O2 B14742734 4,4'-(Phenylmethylene)bis(3-methylphenol) CAS No. 2510-19-2

4,4'-(Phenylmethylene)bis(3-methylphenol)

Cat. No.: B14742734
CAS No.: 2510-19-2
M. Wt: 304.4 g/mol
InChI Key: JAHIXHIEPHMNET-UHFFFAOYSA-N
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Description

4,4’-(Phenylmethylene)bis(3-methylphenol) is an organic compound that belongs to the class of bisphenols It is characterized by the presence of two phenol groups connected by a phenylmethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylmethylene)bis(3-methylphenol) typically involves the condensation of 3-methylphenol with benzaldehyde. One common method involves the use of a catalyst such as sodium acetate. The reaction is carried out at room temperature, resulting in high yields of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of 4,4’-(Phenylmethylene)bis(3-methylphenol) can be scaled up using similar reaction conditions. The use of heterogeneous and reusable catalysts, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, has been reported to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylmethylene)bis(3-methylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-(Phenylmethylene)bis(3-methylphenol) involves its interaction with various molecular targets. In biological systems, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The phenol groups can also scavenge free radicals, contributing to its antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Phenylmethylene)bis(3-methylphenol) is unique due to its specific phenylmethylene bridge connecting two methylphenol groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2510-19-2

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

4-[(4-hydroxy-2-methylphenyl)-phenylmethyl]-3-methylphenol

InChI

InChI=1S/C21H20O2/c1-14-12-17(22)8-10-19(14)21(16-6-4-3-5-7-16)20-11-9-18(23)13-15(20)2/h3-13,21-23H,1-2H3

InChI Key

JAHIXHIEPHMNET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(C2=CC=CC=C2)C3=C(C=C(C=C3)O)C

Origin of Product

United States

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